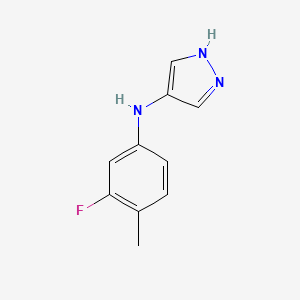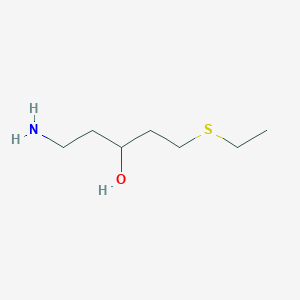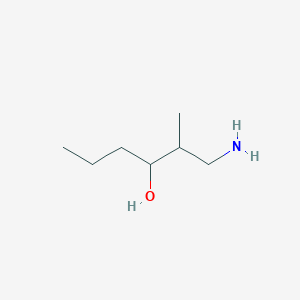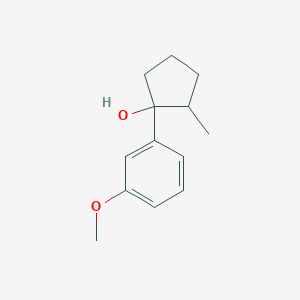![molecular formula C14H18FN B13192188 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C14H18FN It is known for its unique structure, which includes a cyclopropyl group and a fluorophenyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine typically involves the reaction of cyclopropylamine with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with various nucleophiles
Applications De Recherche Scientifique
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
- 2-Cyclopropyl-2-(4-fluorobenzyl)pyrrolidine hydrochloride
Uniqueness
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine is unique due to its specific structural features, such as the cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H18FN |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
2-cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H18FN/c15-13-6-2-11(3-7-13)10-14(12-4-5-12)8-1-9-16-14/h2-3,6-7,12,16H,1,4-5,8-10H2 |
Clé InChI |
MRONKWJNQWHNGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)(CC2=CC=C(C=C2)F)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)


![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)





